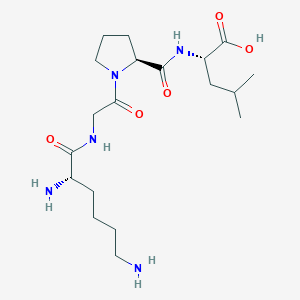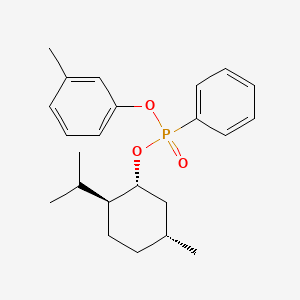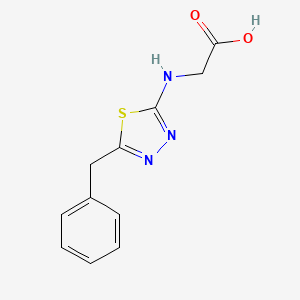![molecular formula C17H15BrO2 B12912814 2,2'-[(3-Bromophenyl)methylene]bis(5-methylfuran) CAS No. 917571-10-9](/img/structure/B12912814.png)
2,2'-[(3-Bromophenyl)methylene]bis(5-methylfuran)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-((3-Bromophenyl)methylene)bis(2-methylfuran) is an organic compound that belongs to the class of furan derivatives. This compound features a bromophenyl group attached to a methylene bridge, which is further connected to two methylfuran rings. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-((3-Bromophenyl)methylene)bis(2-methylfuran) typically involves the reaction of 3-bromobenzaldehyde with 2-methylfuran in the presence of a base. The reaction proceeds through a condensation mechanism, where the aldehyde group of 3-bromobenzaldehyde reacts with the furan ring to form the methylene bridge. Common bases used in this reaction include sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
While specific industrial production methods for 5,5’-((3-Bromophenyl)methylene)bis(2-methylfuran) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5,5’-((3-Bromophenyl)methylene)bis(2-methylfuran) can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Furanones or other oxygenated derivatives.
Reduction: Phenyl-substituted derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
5,5’-((3-Bromophenyl)methylene)bis(2-methylfuran) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It can be used in the development of new materials, such as polymers and resins, due to its furan rings which provide stability and reactivity
Mechanism of Action
The mechanism by which 5,5’-((3-Bromophenyl)methylene)bis(2-methylfuran) exerts its effects depends on the specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromophenyl group can enhance binding affinity to certain proteins, while the furan rings can participate in electron transfer reactions, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,2’-((4-Bromophenyl)methylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one): This compound has a similar bromophenyl group but different substituents on the furan rings.
2,5-Bis(hydroxymethyl)furan: Another furan derivative with different functional groups, used in various industrial applications.
Uniqueness
5,5’-((3-Bromophenyl)methylene)bis(2-methylfuran) is unique due to its specific combination of a bromophenyl group and two methylfuran rings. This structure provides distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
917571-10-9 |
|---|---|
Molecular Formula |
C17H15BrO2 |
Molecular Weight |
331.2 g/mol |
IUPAC Name |
2-[(3-bromophenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran |
InChI |
InChI=1S/C17H15BrO2/c1-11-6-8-15(19-11)17(16-9-7-12(2)20-16)13-4-3-5-14(18)10-13/h3-10,17H,1-2H3 |
InChI Key |
WTKPQBAZWPTGHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(C2=CC(=CC=C2)Br)C3=CC=C(O3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


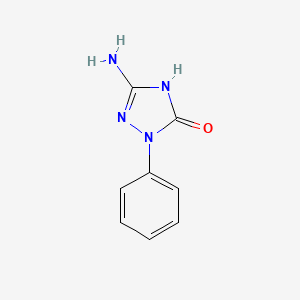
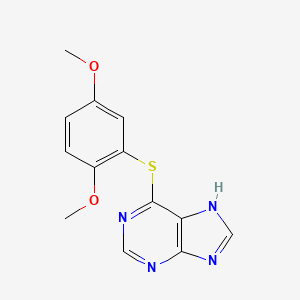

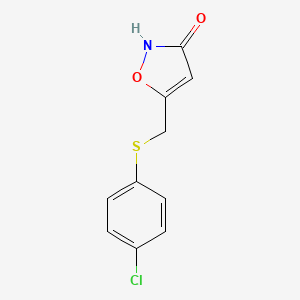
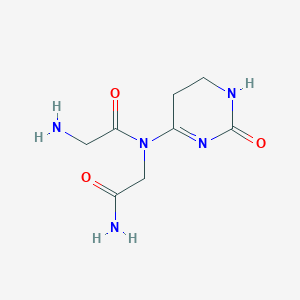
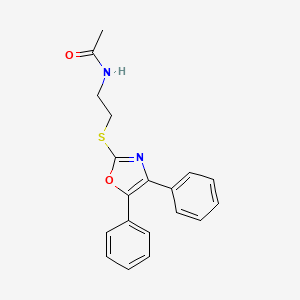

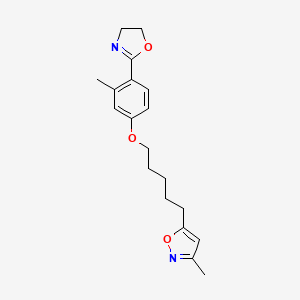
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(3-hydroxybutylamino)-1H-purin-6-one](/img/structure/B12912776.png)


